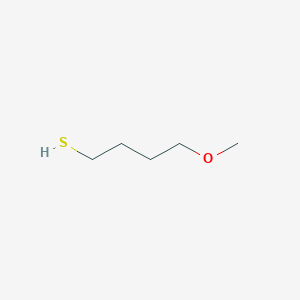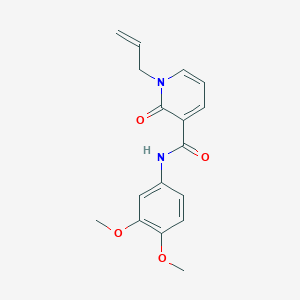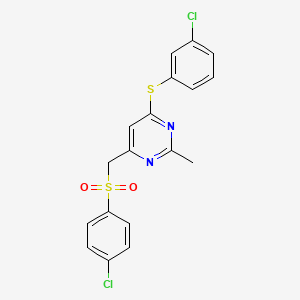
4-Methoxybutane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybutane-1-thiol: is an organic compound with the molecular formula C(5)H({12})OS. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl group. This compound is known for its distinctive odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methoxybutane-1-thiol can be synthesized through the nucleophilic substitution reaction of 4-methoxybutyl bromide with sodium hydrosulfide. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar nucleophilic substitution reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The final product is purified using advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-Methoxybutane-1-thiol undergoes oxidation to form disulfides, sulfinic acids, and sulfonic acids.
Common Reagents and Conditions:
Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reduction: Zinc, hydrochloric acid.
Substitution: Sodium hydrosulfide, thiourea.
Major Products Formed:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: this compound.
Substitution: Various substituted thiols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxybutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: It serves as a reagent in biochemical assays to study the role of thiols in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological thiols and disulfides.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-Methoxybutane-1-thiol involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. In biological systems, it can interact with thiol groups in proteins and enzymes, potentially altering their function. The sulfur atom in the thiol group can form disulfide bonds with other thiols, leading to changes in protein structure and activity .
Vergleich Mit ähnlichen Verbindungen
Butane-1-thiol: Similar in structure but lacks the methoxy group.
Methanethiol: A simpler thiol with a single carbon atom. It is used as a warning agent in natural gas due to its strong odor.
Ethanethiol: Another simple thiol used in the chemical industry and as a flavoring agent.
Uniqueness of 4-Methoxybutane-1-thiol: The presence of the methoxy group in this compound makes it unique compared to other thiols. This functional group can influence its reactivity and interactions with other molecules, making it a valuable compound in synthetic chemistry and research .
Eigenschaften
IUPAC Name |
4-methoxybutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-6-4-2-3-5-7/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPMCCAEXSBQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(2-methoxyphenethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2928020.png)

![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2928022.png)
![(2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide](/img/structure/B2928025.png)


![(E)-3-(but-2-en-1-yl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928030.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2928032.png)
![(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2928035.png)
![2-Chloro-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]acetamide](/img/structure/B2928036.png)
![2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B2928038.png)
![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2928039.png)
![2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2928042.png)
![4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one](/img/structure/B2928043.png)
